molecular formula C9H11F3N2 B13436289 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole

Cat. No.: B13436289
M. Wt: 204.19 g/mol
InChI Key: SXKROCRZWDEOPW-UHFFFAOYSA-N
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Description

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a trifluoromethyl group and a cyclopropyl ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group and cyclopropyl ring play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-pyrazole
  • 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-thiazole

Uniqueness

Compared to similar compounds, 2-Methyl-4-((1-(trifluoromethyl)cyclopropyl)methyl)-1H-imidazole exhibits unique properties due to its imidazole ring. This structure imparts distinct electronic and steric characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

2-methyl-5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazole

InChI

InChI=1S/C9H11F3N2/c1-6-13-5-7(14-6)4-8(2-3-8)9(10,11)12/h5H,2-4H2,1H3,(H,13,14)

InChI Key

SXKROCRZWDEOPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1)CC2(CC2)C(F)(F)F

Origin of Product

United States

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